REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[C:9](O)(=[O:11])[CH3:10].N1C=CC=CC=1.O>C1(C)C=CC=CC=1>[C:9]([O:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][Cl:1])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
934 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
they were refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was further added
|
Type
|
WASH
|
Details
|
After neutralization the toluene layer with an aqueous saturated solution of sodium carbonate, it was washed with a small amount of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
further dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Toluene and unreacted ingredients were distilled off from the toluene layer
|
Type
|
CUSTOM
|
Details
|
to obtain concentrates
|
Type
|
DISTILLATION
|
Details
|
The concentrates were purified by distillation under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCCCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 983 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |